5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(morpholin-4-yl)-3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one

Catalog No.
S6458102
CAS No.
2408770-93-2
M.F
C22H24ClN7O2
M. Wt
453.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(...

CAS Number

2408770-93-2

Product Name

5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(morpholin-4-yl)-3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one

IUPAC Name

5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one

Molecular Formula

C22H24ClN7O2

Molecular Weight

453.9 g/mol

InChI

InChI=1S/C22H24ClN7O2/c1-22(2,3)20-27-26-19-18-17(10-16(12-25-18)28-6-8-32-9-7-28)29(21(31)30(19)20)13-15-5-4-14(23)11-24-15/h4-5,10-12H,6-9,13H2,1-3H3

InChI Key

YVDGJNPKCDYEJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1C(=O)N(C3=C2N=CC(=C3)N4CCOCC4)CC5=NC=C(C=C5)Cl

5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(morpholin-4-yl)-3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one is a complex organic compound characterized by a unique molecular structure. It has a molecular formula of C22H24ClN7O2 and a molar mass of approximately 453.92 g/mol. This compound features a pentazatricyclic core, which is notable for its potential applications in medicinal chemistry due to its intricate structure that may influence biological activity and interaction with various biological targets.

Typical for organic compounds with similar structures. Key reactions may include:

  • Nucleophilic substitution: The presence of the chloropyridine moiety allows for nucleophilic substitution reactions that can modify the compound's properties.
  • Cyclization reactions: These are essential for constructing the tricyclic structure from simpler precursors.
  • Coupling reactions: Final assembly often involves coupling different moieties under controlled conditions, using catalysts to facilitate the formation of the desired compound.

These reactions are crucial for synthesizing derivatives or analogs of the compound, which can be important for studying structure-activity relationships.

Preliminary studies suggest that 5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(morpholin-4-yl)-3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one exhibits potential biological activity that may include:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer activity: The structural components may interact with specific cellular pathways involved in cancer progression.
  • Enzyme inhibition: The morpholine and pyridine functionalities could allow for selective binding to enzyme active sites.

Further research is needed to elucidate the precise mechanisms of action and therapeutic potential.

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:

  • Formation of the chloropyridine moiety: Achieved through nucleophilic substitution reactions involving fluorine-containing reagents.
  • Construction of the pentazatricyclic core: Involves cyclization reactions under specific conditions.
  • Introduction of the morpholine ring: Typically done via nucleophilic substitution or addition reactions.
  • Final assembly: Coupling different moieties under controlled conditions to yield the final product.

These methods highlight the complexity and sophistication required in synthesizing such a unique compound.

5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(morpholin-4-yl)-3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one may have several applications:

  • Pharmaceutical development: Due to its potential biological activity and structural uniqueness.
  • Chemical biology: As a tool compound for studying biological pathways and mechanisms.
  • Material science: Potential use in developing new materials with specific properties based on its chemical structure.

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may involve:

  • Binding affinity assays: To determine how well the compound binds to target proteins or enzymes.
  • Cellular assays: To assess its effects on cell viability and proliferation in various cancer cell lines.
  • In vivo studies: To evaluate pharmacokinetics and pharmacodynamics in animal models.

Such studies will provide insight into its therapeutic potential and guide further development.

Several compounds exhibit structural similarities to 5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(morpholin-4-yl)-3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one:

Compound NameStructural FeaturesUnique Aspects
5-tert-butyl-8-(5-fluoropyridin-2-yl)methyl derivativeSimilar core structure with fluorine substitutionPotentially different biological activity due to fluorine
4-(5-chloropyridin-2-yl)morpholineContains morpholine and chloropyridineSimpler structure; lacks pentazatricyclic core
tert-butyl ((5-bromopyridin-2-yl)methyl)carbamateSimilar pyridine moietyDifferent functional groups; less complex

These comparisons highlight the unique aspects of 5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(morpholin-4-yl)-3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one in terms of structural complexity and potential applications in medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Exact Mass

453.1680007 g/mol

Monoisotopic Mass

453.1680007 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-25-2023

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